molecular formula C21H13BrN2O3 B11699891 4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B11699891
M. Wt: 421.2 g/mol
InChI Key: HQBLBUKUSSXKBL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 2-phenyl-1,3-dioxoisoindoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-phenyl)-N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide
  • N-(4-benzyloxy-phenyl)-N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide
  • N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(4-methoxy-phenyl)-benzamide

Uniqueness

4-bromo-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the isoindoline moiety contributes to the compound’s potential as a pharmacophore in drug design.

Properties

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.2 g/mol

IUPAC Name

4-bromo-N-(1,3-dioxo-2-phenylisoindol-5-yl)benzamide

InChI

InChI=1S/C21H13BrN2O3/c22-14-8-6-13(7-9-14)19(25)23-15-10-11-17-18(12-15)21(27)24(20(17)26)16-4-2-1-3-5-16/h1-12H,(H,23,25)

InChI Key

HQBLBUKUSSXKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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